molecular formula C18H16ClN3O5S2 B2651189 Ethyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-49-0

Ethyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2651189
CAS RN: 865247-49-0
M. Wt: 453.91
InChI Key: YIQROZLENGKYQG-UZYVYHOESA-N
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Description

Ethyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a chemical compound with the molecular formula C18H16ClN3O5S2 . It has an average mass of 453.920 Da and a monoisotopic mass of 453.022003 Da .

Scientific Research Applications

Chemical Interactions and Synthetic Applications

Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, exhibits interesting chemical behavior, existing as a mixture of tautomers and showing significant stability when subjected to certain chemical conditions. This compound demonstrates the potential for various synthetic applications, including serving as a precursor for the synthesis of other chemically significant compounds (Carrington et al., 1972).

Role in Organic Synthesis

The compound's derivatives, such as alkyl 2-(2-benzothiazolylsulfinyl)acetates, have been identified as valuable reagents in organic synthesis, particularly in the sulfinyl-Knoevenagel reaction. This reaction pathway is crucial for synthesizing biologically active natural products and chiral compounds, highlighting the compound's role in producing structurally diverse and potentially biologically active molecules (Du et al., 2012).

Potential in Medicinal Chemistry

The related structural motifs have been explored in the context of medicinal chemistry, with studies showcasing the synthesis of novel compounds bearing the benzothiazole structure. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, indicating the potential therapeutic applications of these chemical frameworks (Tomorowicz et al., 2020).

Advanced Sensing Applications

A benzothiazole-based receptor has been developed for selective detection of metal ions in semi-aqueous media. This application underscores the potential of ethyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate derivatives in the development of new chemosensors, contributing to advancements in environmental monitoring and industrial applications (Wagh et al., 2015).

properties

IUPAC Name

ethyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S2/c1-2-27-16(23)10-22-14-8-7-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-3-5-12(19)6-4-11/h3-9H,2,10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQROZLENGKYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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